2,2-Dichlorononane
Description
Contextualization within the Field of Polyhalogenated Alkanes
2,2-Dichlorononane is a member of the broad class of organic compounds known as polyhalogenated alkanes (PHAs). These are alkanes in which two or more hydrogen atoms have been replaced by halogen atoms. The presence of multiple halogens on an alkane backbone significantly alters the compound's physical and chemical properties compared to its non-halogenated counterpart.
Specifically, this compound is classified as a geminal dihalide, a subclass of dihaloalkanes where both halogen atoms are bonded to the same carbon atom. libretexts.org This is in contrast to vicinal dihalides, where the halogens are on adjacent carbons. The term geminal is derived from the Latin word gemini, meaning "twins," reflecting the paired nature of the halogens on a single carbon. chemistrysteps.com The structure of geminal dihalides imparts unique reactivity, making them valuable substrates in organic synthesis. The reactions of dihalides can vary depending on the relative location of the halogen atoms; for instance, geminal dihalides can react as carbon nucleophiles or undergo elimination to form carbenes. libretexts.org
The study of PHAs is crucial for understanding structure-reactivity relationships. Research into the dehydrohalogenation of polychlorinated and polybrominated alkanes, for example, helps in predicting reaction rates and pathways, which is fundamental to synthetic chemistry.
Significance of this compound for Fundamental Organic Chemistry Research
The primary significance of this compound in fundamental organic chemistry lies in its utility as a model compound and a synthetic intermediate. Its structure is ideal for studying the characteristic reactions of geminal dihalides.
A common and illustrative synthesis of geminal dihalides involves the reaction of a ketone with a chlorinating agent such as phosphorus pentachloride (PCl₅). In the case of this compound, the precursor ketone is 2-nonanone (B1664094). chemicalbook.com This transformation is a classic method for converting a carbonyl group into a dichloromethylene group.
Perhaps the most significant application of geminal dihalides like this compound in synthetic organic chemistry is their conversion to alkynes through double dehydrohalogenation. ntu.edu.sgunacademy.com This reaction is typically achieved by treating the geminal dihalide with two or more equivalents of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia. chemistrysteps.comntu.edu.sglibretexts.org The reaction proceeds via two successive E2 elimination steps to form a carbon-carbon triple bond. chemistrysteps.comlibretexts.org The use of this compound in this context serves as a practical route to synthesizing nonynes, which are themselves valuable building blocks in more complex organic syntheses. mdpi.com
Detailed research has also identified alternative pathways for the formation of this compound. One study demonstrated that the reaction of 1,1,1-trichloroethane (B11378) with 1-heptene, initiated by either tert-butyl peroxide (TBP) or iron pentacarbonyl (Fe(CO)₅) in the presence of triethylsilane, yields this compound. researchgate.net The study noted that the choice of initiator influences the product distribution, with TBP favoring the formation of this compound. researchgate.net
Data Tables
Physicochemical Properties of Dichlorinated Alkanes
Specific experimental data for this compound is not widely available. The following table presents data for related dichlorononane isomers and other similar compounds for comparative purposes.
| Property | 1,2-Dichlorononane | 1,9-Dichlorononane (B1294622) | 1,10-Dichlorodecane |
| Molecular Formula | C₉H₁₈Cl₂ | C₉H₁₈Cl₂ | C₁₀H₂₀Cl₂ |
| Molecular Weight | 197.15 g/mol | 197.14 g/mol | 211.17 g/mol |
| Boiling Point | 240.04°C at 760 mmHg (Calculated) | 258-262°C lookchem.com | 167-168°C at 28 mmHg chemicalbook.com |
| Density | 0.985 g/cm³ (Calculated) | 1.091 g/mL at 25°C lookchem.com | 0.999 g/mL at 25°C chemicalbook.com |
| Refractive Index | 1.446 molbase.com | 1.4599 (at 20°C) lookchem.com | 1.46-1.462 chemicalbook.com |
| Flash Point | 94.6°C (Calculated) | >112°C coleparmer.com | 146°C chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
66250-04-2 |
|---|---|
Molecular Formula |
C9H18Cl2 |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
2,2-dichlorononane |
InChI |
InChI=1S/C9H18Cl2/c1-3-4-5-6-7-8-9(2,10)11/h3-8H2,1-2H3 |
InChI Key |
QQMYGZGKCGZMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Dichlorononane
Advanced Chlorination Strategies
Advanced strategies for the synthesis of 2,2-Dichlorononane prioritize regioselectivity to ensure the formation of the desired geminal dichloride isomer over other potential products.
Regioselective and Stereoselective Synthetic Pathways
The most direct and regioselective methods for preparing this compound involve the transformation of precursor molecules where the functionality dictates the site of chlorination. As the target molecule is achiral at the C-2 position, the primary focus of these pathways is on regiocontrol.
Two principal strategies dominate this approach: the conversion of a ketone and the addition to an alkyne.
Conversion of 2-Nonanone (B1664094): A well-established method for synthesizing geminal dichlorides is the reaction of a ketone with a strong chlorinating agent. quora.com In this pathway, 2-nonanone serves as the ideal starting material. The reaction with phosphorus pentachloride (PCl₅) effectively replaces the carbonyl oxygen with two chlorine atoms, yielding this compound and phosphoryl chloride as a byproduct. vedantu.comdoubtnut.com The mechanism involves the attack of the carbonyl oxygen on the phosphorus center, followed by elimination and subsequent nucleophilic attack by chloride ions to form the stable gem-dichloroalkane. vedantu.com
Hydrochlorination of Non-2-yne: Another highly regioselective route is the twofold electrophilic addition of hydrogen chloride (HCl) to non-2-yne. libretexts.org According to Markovnikov's rule, the hydrogen atom of HCl adds to the carbon atom of the triple bond that has the greater number of hydrogen atoms, while the chloride atom adds to the other carbon. organicchemistrytutor.com The initial addition forms 2-chloro-2-nonene. A second addition of HCl to this vinyl halide intermediate proceeds with the same regioselectivity, leading to the formation of this compound. organicchemistrytutor.com
The following table summarizes these regioselective synthetic approaches.
Table 1: Comparison of Regioselective Synthetic Routes to this compound
| Starting Material | Reagent(s) | Key Principle | Selectivity |
|---|---|---|---|
| 2-Nonanone | Phosphorus Pentachloride (PCl₅) | Reaction at carbonyl carbon | High regioselectivity for C-2 |
| 2-Nonanone | Sulfuryl Chloride (SO₂Cl₂) | Reaction at α-position to carbonyl | Can yield gem-dichloro ketones sci-hub.secdnsciencepub.com |
| Non-2-yne | Hydrogen Chloride (HCl) (2 equiv.) | Markovnikov's rule | High regioselectivity for C-2 |
Radical-Mediated Halogenation Approaches
In contrast to the targeted functional group conversions, direct radical-mediated halogenation of nonane (B91170) is a non-selective process and is not a viable method for the specific synthesis of this compound.
Free-radical chlorination of an alkane, typically initiated by heat or UV light, proceeds via a chain reaction involving chlorine radicals (Cl•). masterorganicchemistry.com The propagation step involves the abstraction of a hydrogen atom from the alkane chain to form an alkyl radical, which then reacts with Cl₂ to form the chloroalkane and a new chlorine radical.
The critical issue is the lack of regioselectivity in the initial hydrogen abstraction step. For an alkane like nonane, which has multiple primary (C-1, C-9) and secondary (C-2, C-3, C-4, C-5) C-H bonds, the chlorine radical can abstract a hydrogen from any of these positions. While secondary C-H bonds are weaker and form more stable secondary radicals compared to primary ones, the difference in reactivity for chlorination is not large enough to provide high selectivity. masterorganicchemistry.com This results in a statistical mixture of all possible monochlorinated isomers (1-chlorononane, 2-chlorononane (B3049832), 3-chlorononane, etc.) and further reaction can lead to various dichlorinated products, including both geminal and vicinal isomers, making the isolation of pure this compound exceptionally difficult. masterorganicchemistry.comyoutube.com
While highly regioselective enzymatic halogenations that can produce gem-dichlorides on complex natural product scaffolds have been discovered, these biocatalytic systems are not applicable to the synthesis of simple haloalkanes like this compound in a standard laboratory setting. nih.govresearchgate.net
Sustainable Synthesis Principles
Modern synthetic chemistry emphasizes the incorporation of sustainable or "green" principles, focusing on the development of catalytic systems and the use of environmentally benign reaction conditions to reduce waste and improve safety.
Development of Catalytic Systems for Dichlorination
The development of catalytic systems for the synthesis of gem-dichlorides offers advantages in terms of efficiency and reduced reagent usage. While many catalytic methods focus on the vicinal dichlorination of alkenes, rsc.org specific catalysts have been developed for the conversion of ketones to gem-dichlorides.
One documented approach involves the reaction of non-enolisable ketones with phosgene (B1210022) (COCl₂) or thionyl chloride (SO₂Cl₂) in the presence of catalytic amounts of organic trivalent or pentavalent phosphorus compounds. google.com This method avoids stoichiometric use of reagents like PCl₅ and produces only gaseous byproducts. While 2-nonanone is enolizable, modifications of this approach could potentially be applied. For instance, the combination of chlorosulfonic acid and an organic base salt has been shown to catalyze and direct the chlorination of 2-alkanones with sulfuryl chloride, selectively yielding 3,3-dichloro isomers. researchgate.net
Furthermore, research into the catalytic conversion of ketones to related compounds, such as gem-dihydroperoxides using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN), strontium chloride, or silica (B1680970) sulfuric acid, demonstrates the feasibility of Lewis acid-catalyzed transformations at the carbonyl carbon. nih.govresearchgate.netresearchgate.net Such approaches could serve as a basis for developing novel catalytic systems for the specific conversion of 2-nonanone to this compound.
Exploration of Environmentally Benign Reaction Media
A key aspect of sustainable synthesis is the reduction or elimination of hazardous organic solvents. Traditional chlorination reactions often employ chlorinated solvents like chloroform (B151607) or carbon tetrachloride.
A significant advancement in the synthesis of related α,α-dichloroketones, which are precursors or analogues, is the use of solvent-free reaction conditions. sci-hub.seresearchgate.net The direct dichlorination of ketones using an excess of sulfuryl chloride can proceed efficiently without any solvent, which dramatically reduces waste and simplifies product purification. sci-hub.se This approach is highly atom-economical and aligns with core green chemistry principles.
Other sustainable strategies include:
Electrochemical Synthesis: Electrosynthesis represents a green alternative that uses electricity to drive reactions, minimizing chemical reagents. Electrochemical methods have been developed for the oxydihalogenation of alkynes to produce α,α-dihaloketones, which could be further converted to the target compound. sci-hub.se
Flow Chemistry: The use of continuous flow reactors for halogenations can improve safety, control, and scalability. Biphasic flow systems have been used to generate gem-dichloro compounds, protecting operators from hazardous reagents and intermediates. researchgate.net
Alternative Solvents: When a solvent is necessary, replacing traditional chlorinated solvents with greener alternatives like acetonitrile (B52724) is a common strategy. nih.govresearchgate.net
The following table highlights some of these sustainable approaches.
Table 2: Sustainable Approaches in Gem-Dichloride Synthesis
| Method/Principle | Reagent/System | Reaction Medium | Key Advantage |
|---|---|---|---|
| Solvent-Free Synthesis | Sulfuryl Chloride | None | Eliminates solvent waste, high atom economy sci-hub.seresearchgate.net |
| Electrochemical Synthesis | Electrolytic Cell | Acetonitrile, etc. | Reduces chemical oxidant/reductant use sci-hub.se |
| Flow Chemistry | Chloroform, NaOH | Biphasic (Water/DMF) | Enhanced safety and process control researchgate.net |
| Catalysis | Thionyl Chloride / P-compound catalyst | None | Reduces stoichiometric waste, gaseous byproducts google.com |
Reaction Mechanisms and Reactivity Studies of 2,2 Dichlorononane
Elimination Reaction Mechanisms
Geminal dihalides like 2,2-dichlorononane are important precursors for the synthesis of alkynes through double dehydrohalogenation. chemistrytalk.orgquimicaorganica.orgunacademy.comlibretexts.org This process involves two successive elimination reactions, typically E2 reactions. quimicaorganica.orglibretexts.orglibretexts.orgchemistrysteps.com
Unimolecular Elimination (E1) Pathways
The E1 reaction is a two-step process that shares its first step with the SN1 reaction: the formation of a carbocation. labster.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation (a β-hydrogen), forming a double bond.
For this compound, an E1 reaction would be in direct competition with the SN1 pathway after the initial formation of the secondary carbocation. E1 reactions are favored by high temperatures and the use of weak, non-nucleophilic bases. scribd.com The first elimination would yield a vinylic halide. A second E1 elimination to form an alkyne is unlikely, as it would require the formation of a highly unstable vinylic carbocation. Therefore, E2 pathways are much more significant for the synthesis of alkynes from dihalides. chemistrytalk.org
Bimolecular Elimination (E2) Pathways
The E2 reaction is a concerted, one-step mechanism where a base removes a β-hydrogen at the same time the leaving group departs, forming a double bond. pressbooks.pubjove.comsaskoer.ca This is the primary pathway for the dehydrohalogenation of geminal dihalides to form alkynes, typically requiring a strong base. chemistrytalk.orgunacademy.comlibretexts.orglibretexts.org
First E2 Reaction: A strong base removes a proton from either C1 or C3, and one chloride ion is eliminated, forming an intermediate vinylic halide (2-chloro-non-1-ene or 2-chloro-non-2-ene).
Second E2 Reaction: A second, often slower, E2 reaction occurs on the vinylic halide intermediate to form the final alkyne product (non-1-yne or non-2-yne). youtube.com This step is generally harder and may require higher temperatures or a very strong base like sodium amide (NaNH₂). youtube.comyoutube.com
A critical requirement for the E2 mechanism is that the β-hydrogen and the leaving group must be in an anti-periplanar arrangement. chemistrytalk.orgchemistrysteps.comlibretexts.org This means they lie in the same plane but on opposite sides of the carbon-carbon bond. This staggered conformation is the lowest in energy and allows for efficient overlap of the developing p-orbitals in the transition state. pressbooks.pubchemistrysteps.com
In a flexible acyclic molecule like this compound, the carbon-carbon single bonds can rotate freely to achieve this anti-periplanar geometry. The stereochemistry of the resulting alkene in the first elimination step (if applicable) is determined by which of the conformers reacts. chemistrysteps.com Typically, the transition state leading to the more stable trans (E) alkene is favored over the cis (Z) alkene. labster.comsaskoer.cachemistrysteps.com
The E2 mechanism is supported by the deuterium (B1214612) kinetic isotope effect (KIE) . pressbooks.pubjove.com This effect is observed when a hydrogen atom that is removed in the rate-determining step is replaced by its heavier isotope, deuterium. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. pressbooks.publibretexts.org
Because the C-H bond is broken in the single, rate-determining step of the E2 reaction, a significant primary kinetic isotope effect is observed. pressbooks.pubjove.com The rate of reaction for the hydrogen-containing compound (kH) is typically 2 to 8 times faster than the rate for the deuterium-substituted compound (kD). jove.comlibretexts.orgjove.com
For this compound, if a hydrogen on C1 or C3 were replaced with deuterium, the rate of the E2 elimination would be significantly slower, providing evidence that the β-C-H bond is indeed broken in the rate-limiting step.
Table 1: Representative Kinetic Isotope Effect (KIE) Values for E2 Reactions
| Reactant Pair | Base | k |
Reference |
|---|---|---|---|
| 1-Bromo-2-phenylethane / 1-Bromo-2,2-dideuterio-2-phenylethane | EtO⁻ | 7.11 | pressbooks.pub |
| 2-Bromopropane / 2-Bromo-1,1,1,3,3,3-hexadeuterio-2-propane | EtO⁻ | 6.7 | libretexts.org |
| t-Butyl chloride / d9-t-Butyl chloride | ClO⁻ (gas phase) | 2.3 | wikipedia.org |
This table presents illustrative data from similar E2 reactions to demonstrate the typical magnitude of the deuterium KIE. Specific data for this compound is not available.
Stereoelectronic Requirements for E2 Stereospecificity
Regioselectivity and Stereoselectivity in Elimination Reactions of this compound
Regioselectivity refers to the preference for forming a double bond in one constitutional direction over another. In the first elimination of this compound, the base can abstract a proton from C1 (a primary carbon) or C3 (a secondary carbon).
Zaitsev's Rule: Typically, elimination reactions favor the formation of the more substituted, and therefore more thermodynamically stable, alkene. scribd.comlibretexts.org This is known as the Zaitsev product. For this compound, abstracting a proton from C3 would lead to the more substituted vinylic halide (2-chloro-non-2-ene).
Hofmann's Rule: When a sterically bulky base is used (e.g., potassium tert-butoxide), the less sterically hindered proton is preferentially removed. scribd.comsaskoer.ca In this case, abstracting a proton from the C1 methyl group would be favored, leading to the Hofmann product (2-chloro-non-1-ene).
The second elimination step also has regiochemical considerations. Elimination from 2-chloro-non-2-ene would yield non-2-yne. Elimination from 2-chloro-non-1-ene would yield non-1-yne. The use of a very strong base like sodium amide often leads to the terminal alkyne, which can be deprotonated to form a stable acetylide anion, driving the equilibrium. quimicaorganica.orgchemistrysteps.com
Stereoselectivity refers to the preference for forming one stereoisomer over another. As mentioned, E2 reactions are stereoselective, favoring the formation of the trans (E) alkene over the cis (Z) alkene due to the lower energy of the transition state leading to the trans product. saskoer.cachemistrysteps.comyoutube.com This would be relevant in the formation of 2-chloro-non-2-ene, where (E)-2-chloro-non-2-ene would be the expected major stereoisomer.
Table 2: Predicted Products of Elimination Reactions of this compound
| Base Type | Initial Product (Regioselectivity) | Final Product | Governing Rule |
|---|---|---|---|
| Small, strong base (e.g., NaOEt) | 2-Chloro-non-2-ene (major) | Non-2-yne | Zaitsev |
| Bulky, strong base (e.g., KOtBu) | 2-Chloro-non-1-ene (major) | Non-1-yne | Hofmann |
Radical Chemistry of this compound
The presence of both C-H and C-Cl bonds in this compound allows for a rich and varied radical chemistry. The reactions are typically initiated by forming a highly reactive radical species that can then interact with the dichlorinated alkane.
Initiation and Propagation in Radical Chain Reactions
Radical reactions involving alkanes and their derivatives proceed via a chain reaction mechanism, which is characterized by three main stages: initiation, propagation, and termination. savemyexams.comlibretexts.orglibretexts.org
Initiation: The initiation phase is the step that generates the initial radical species. This is typically achieved through homolytic cleavage of a weak bond, often induced by heat or ultraviolet (UV) light. chemistrysteps.comsavemyexams.com For reactions involving this compound, this can be the homolysis of a radical initiator, such as a halogen molecule (e.g., Cl₂) or an azo compound like azobisisobutyronitrile (AIBN).
Using a Halogen (Cl₂): UV light can break the Cl-Cl bond to form two chlorine radicals (Cl•). savemyexams.com Cl-Cl + hν (UV light) → 2 Cl•
Using a Chemical Initiator (AIBN): Thermal decomposition of AIBN yields two cyanopropyl radicals and a molecule of nitrogen gas. (NC)C(CH₃)₂-N=N-C(CH₃)₂(CN) + Heat → 2 (NC)C(CH₃)₂• + N₂
Propagation: Once a reactive radical is formed, it enters the propagation phase, which consists of a cycle of reactions that consume the starting material and generate the product while regenerating the radical chain carrier. chemistrysteps.comuky.edu
Step 1: Hydrogen Abstraction: The initiator radical (R•) abstracts a hydrogen atom from the nonane (B91170) chain of this compound. This is generally the rate-determining step. chemistrysteps.com Hydrogen abstraction can occur at any position along the carbon chain, leading to a mixture of radical intermediates. The stability of the resulting alkyl radical (tertiary > secondary > primary) influences the site of abstraction. In this compound, abstraction will preferentially form more stable secondary radicals over primary radicals. msu.edu CH₃(CH₂)₆C(Cl)₂CH₃ + R• → CH₃(CH₂)₅CH•C(Cl)₂CH₃ (secondary radical) + RH
Step 2: Radical Reaction: The newly formed carbon-centered radical is highly reactive and can participate in various subsequent reactions, for instance, by abstracting an atom from another molecule to form a new stable product and another radical, thus continuing the chain. savemyexams.com If the reaction is a halogenation with Cl₂, the alkyl radical would react with a Cl₂ molecule. CH₃(CH₂)₅CH•C(Cl)₂CH₃ + Cl₂ → CH₃(CH₂)₅CHClC(Cl)₂CH₃ + Cl•
The regenerated chlorine radical can then participate in another hydrogen abstraction, perpetuating the chain reaction.
Functionalization via Carbon-Centered Radicals
The generation of a carbon-centered radical on the this compound backbone is a critical step for introducing new chemical functionalities. iu.eduresearchgate.net This radical intermediate can be trapped by various reagents, leading to a diverse range of substituted products. This strategy avoids the use of toxic reagents like tin hydrides, which were traditionally used. researchgate.net Modern methods often employ photoredox catalysis to generate radicals from alkyl halides under mild conditions. iu.edunih.govnih.gov
The table below outlines potential functionalization pathways for a this compound radical.
| Reactant/Condition | Functional Group Introduced | Hypothetical Product Class | Reaction Description |
|---|---|---|---|
| O₂ (Oxygen) | -OOH (Hydroperoxide) | Alkyl Hydroperoxide | The carbon radical reacts with molecular oxygen to form a peroxyl radical, which can then abstract a hydrogen to form a hydroperoxide. |
| Radical Ligand Transfer (e.g., from a metal-ligand complex) | -N₃, -CN, -SCN | Azides, Nitriles, Thiocyanates | A catalyst transfers a ligand (like an azide (B81097) or cyanide) to the alkyl radical, forming a new C-N or C-S bond. researchgate.net |
| Michael Acceptors (e.g., Acrylonitrile) | -CH₂CH₂CN | Substituted Nitrile | The alkyl radical adds across the double bond of an electron-deficient alkene (a Michael acceptor), forming a new C-C bond and a new radical adduct. |
| Dimerization | Alkane | Dimeric Alkane | Two alkyl radicals combine to form a new C-C bond, resulting in a larger alkane structure. This is also a possible termination step. lumenlearning.com |
Photochemical Reactivity and Photolysis Mechanisms
Photochemistry involves chemical reactions initiated by the absorption of light. libretexts.org For this compound, the primary photochemical process of interest is the cleavage of the carbon-chlorine bonds, as C-C and C-H bonds are significantly stronger and require higher energy photons.
Wavelength-Dependent Carbon-Chlorine Bond Cleavage
The cleavage of a chemical bond via photolysis is dependent on the energy of the absorbed photons, which is inversely proportional to the wavelength of the light. The C-Cl bond is weaker than C-H and C-C bonds and can be selectively cleaved using UV radiation. libretexts.orgresearchgate.net Studies on similar molecules like CF₃COCl show a strong dependence of the fragmentation pattern on the excitation wavelength. nih.govacs.org For simple chloroalkanes, the absorption spectra that lead to C-Cl bond dissociation are typically in the ultraviolet region, below 260 nm. researchgate.netnih.gov It is expected that direct photolysis of this compound would require similar UV wavelengths to induce homolytic cleavage of a C-Cl bond, generating a carbon-centered radical and a chlorine radical.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Approximate Wavelength for Cleavage (nm) |
|---|---|---|
| C-C (alkane) | ~347 | < 345 |
| C-H (secondary) | ~413 | < 290 |
| C-Cl (alkyl) | ~339 | < 353 |
Note: The wavelength is calculated as λ = (hcNₐ)/E, where h is Planck's constant, c is the speed of light, Nₐ is Avogadro's number, and E is the bond energy. This represents the maximum wavelength capable of breaking a single bond.
Energy Partitioning in Photodissociation Processes
When a molecule like this compound absorbs a photon with energy exceeding the C-Cl bond dissociation energy, the excess energy is distributed between the translational kinetic energy of the recoiling fragments and the internal (vibrational and rotational) energy of the molecular fragment.
Research on a series of linear and branched chloroalkanes has shown that the length and structure of the alkyl chain play a crucial role in this energy partitioning. rsc.orgresearchgate.net For small molecules like methyl chloride (CH₃Cl), less than 10% of the available energy goes into internal excitation of the methyl radical. rsc.orgresearchgate.net However, for larger chloroalkanes, the alkyl chain acts as a "soft, energy-absorbing unit." rsc.org It is observed that for these larger chains, around 40% to 60% of the available energy is channeled into the internal modes of the resulting alkyl radical. rsc.orgresearchgate.net
By analogy, upon photodissociation of this compound, it is predicted that a substantial portion of the excess energy would be partitioned into the vibrational and rotational excitation of the resulting 2-chloro-2-nonyl radical.
| Compound | Fraction of Available Energy into Internal Excitation of Alkyl Fragment |
|---|---|
| CH₃Cl (Methyl Chloride) | < 10% rsc.orgresearchgate.net |
| n-C₃H₇Cl (n-Propyl Chloride) | ~40-60% rsc.orgresearchgate.net |
| n-C₅H₁₁Cl (n-Pentyl Chloride) | ~40-60% rsc.orgresearchgate.net |
| This compound (Predicted) | ~40-60% |
Formation and Reactivity of Photogenerated Intermediates
The primary photochemical event in this compound is the homolytic cleavage of one of the two equivalent C-Cl bonds at the C2 position. This process generates a pair of radical intermediates: a 2-chloro-2-nonyl radical and a chlorine radical (Cl•).
CH₃(CH₂)₆C(Cl)₂CH₃ + hν → CH₃(CH₂)₆C•(Cl)CH₃ + Cl•
These photogenerated intermediates are highly reactive and can engage in several subsequent reaction pathways. rsc.orgresearchgate.net
Chlorine Radical (Cl•) Reactivity: The chlorine radical is a powerful hydrogen-abstracting agent. researchgate.netnsf.gov It can abstract a hydrogen atom from a nearby molecule (including another molecule of this compound or a solvent molecule), generating HCl and a new carbon-centered radical. This can initiate a radical chain reaction as described in section 3.3.1. Cl• + CH₃(CH₂)₆C(Cl)₂CH₃ → HCl + •CH₂(CH₂)₅C(Cl)₂CH₃
2-Chloro-2-nonyl Radical Reactivity: The tertiary alkyl radical is also reactive. Its fate depends on the reaction conditions and the presence of other species.
Recombination: It can recombine with a chlorine radical to reform the parent molecule (a non-productive pathway).
Dimerization: It can combine with another alkyl radical to form a larger molecule.
Reaction with O₂: If oxygen is present, it can form a peroxyl radical, leading to oxidation products.
Elimination: The radical could potentially undergo further fragmentation, although C-C bond cleavage is less likely than other pathways under typical photolysis conditions.
The potential reactions of these intermediates contribute to the complex mixture of products often observed in photochemical reactions of haloalkanes. libretexts.org
Environmental Transformation and Degradation Pathways of 2,2 Dichlorononane
Abiotic Degradation Mechanisms
Abiotic degradation involves chemical reactions that transform a contaminant without the mediation of microorganisms. navy.mil For chlorinated alkanes like 2,2-dichlorononane, these reactions primarily include hydrolysis and reduction. epa.govnih.gov While often slower than biological degradation, abiotic processes can be crucial, especially for highly chlorinated compounds in anaerobic environments. researchgate.net
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. chemguide.co.uk In the context of this compound, this involves the nucleophilic substitution of chlorine atoms with hydroxyl groups from water. viu.ca This process is a fundamental degradation pathway for many halogenated hydrocarbons in aqueous environments. viu.ca
Under neutral pH conditions, this compound is expected to undergo hydrolysis, although the reaction with pure water is typically very slow. chemguide.co.uk As a geminal dihalide, the hydrolysis of this compound proceeds through a nucleophilic substitution mechanism. doubtnut.comzigya.com The reaction initiates with the substitution of one chlorine atom by a hydroxyl group, followed by the substitution of the second chlorine atom. This results in the formation of an unstable intermediate, a geminal diol (nonan-2,2-diol). Gem-diols are generally unstable and rapidly dehydrate (lose a water molecule) to form a stable carbonyl compound. doubtnut.com In the case of this compound, this final product is the ketone 2-nonanone (B1664094). doubtnut.comzigya.com
While specific kinetic data for this compound are not available, the rates of hydrolysis for halogenated aliphatic compounds are influenced by factors such as the strength of the carbon-halogen bond and the stability of any carbocation intermediates. viu.ca
Table 1: General Mechanism of Neutral Hydrolysis of this compound
| Step | Reactant | Reagent | Intermediate Product | Final Product |
|---|---|---|---|---|
| 1 | This compound | Water (H₂O) | Nonan-2,2-diol (unstable) | - |
| 2 | Nonan-2,2-diol | - | - | 2-Nonanone + Water |
This table illustrates the generally accepted pathway for the hydrolysis of gem-dihalides, as specific studies on this compound are not available. doubtnut.comzigya.com
The rate of hydrolysis for alkyl halides is significantly dependent on the pH of the surrounding medium. viu.ca Both acidic and basic conditions can catalyze the reaction, though through different mechanisms.
Base-Catalyzed Hydrolysis: In alkaline (basic) conditions, the hydrolysis of this compound is expected to be significantly accelerated. chemguide.co.ukviu.ca The hydroxide (B78521) ion (OH⁻) is a stronger nucleophile than water and will attack the electron-deficient carbon atom bonded to the chlorine atoms more readily. quora.comsavemyexams.com This reaction, known as alkaline hydrolysis or saponification, is generally irreversible because the final carboxylic acid (if formed from a terminal trihalide) or other product is deprotonated to its salt, driving the reaction to completion. ucoz.com For a secondary dihalide like this compound, the increased concentration of the hydroxide nucleophile under basic conditions leads to a faster rate of formation of the gem-diol intermediate, and subsequently, 2-nonanone. chemguide.co.uk Base-catalyzed elimination reactions can also become more prominent as pH increases, competing with hydrolysis. viu.ca
Acid-Catalyzed Hydrolysis: Acid catalysis of alkyl halide hydrolysis is generally less significant than base catalysis. viu.ca The mechanism typically involves the protonation of the leaving group to make it a better leaving group. However, unlike alcohols where protonation of the hydroxyl group creates a good water leaving group, the chlorine atom is already a reasonably good leaving group. In some cases, strong acids can catalyze the reaction, but the effect is often less pronounced than with base catalysis. chemguide.co.ukquora.com Studies on other organic compounds, such as esters, show that acid catalysis enhances hydrolysis by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. ucoz.comquora.com A similar principle of increasing the electrophilicity of the reaction center could apply to this compound under acidic conditions.
Table 2: Expected Influence of pH on Hydrolysis Rate of this compound
| pH Condition | Catalyst | General Effect on Rate | Primary Mechanism |
|---|---|---|---|
| Acidic (pH < 7) | H⁺ | Minor to moderate acceleration | Acid-catalyzed nucleophilic substitution (SN1-like) |
| Neutral (pH ≈ 7) | None (water) | Very slow | Neutral nucleophilic substitution (SN2/SN1) |
| Basic (pH > 7) | OH⁻ | Significant acceleration | Base-catalyzed nucleophilic substitution (SN2) |
This table is based on established principles of alkyl halide hydrolysis, as specific pH-rate profiles for this compound are not documented. chemguide.co.ukviu.ca
Reductive dechlorination is a key transformation pathway for highly chlorinated compounds, particularly in anaerobic (oxygen-deficient) environments. nih.gov This process involves the replacement of a chlorine atom with a hydrogen atom, a reaction mediated by the transfer of electrons to the chlorinated molecule. epa.govnih.gov
In anaerobic settings such as saturated soils, sediments, and groundwater aquifers, microbial activity creates reducing conditions where electron donors are available. While biotic reductive dechlorination is well-studied, abiotic electron transfer can also occur. The process can be driven by reductants in the environment or facilitated by microbial cofactors like vitamin B12, even in abiotic systems. nih.govacs.org
The general mechanism for this hydrogenolysis reaction is: R-Cl + 2e⁻ + H⁺ → R-H + Cl⁻
The transfer of electrons can occur through several mechanisms. In some cases, microorganisms produce electron-shuttling compounds (like humic substances) that can abiotically transfer electrons to the chlorinated compound. xmu.edu.cnfrontiersin.org Direct electron transfer from a solid surface, such as a mineral, is another critical abiotic pathway. oup.com For this compound, this process would lead to the stepwise removal of chlorine atoms, forming 2-chlorononane (B3049832) and subsequently the fully dehalogenated alkane, nonane (B91170).
The surfaces of certain minerals, especially those containing ferrous iron (Fe(II)), are critical sites for abiotic reductive dechlorination. researchgate.netresearchgate.net These reactive minerals are common in natural subsurface environments. navy.mil The Fe(II) associated with the mineral surface acts as the electron donor, transferring electrons to the adsorbed chlorinated alkane and causing its reduction. researchgate.netserdp-estcp.mil
Several iron-bearing minerals have been identified as effective agents for this process. These include iron sulfides (like mackinawite and pyrite), iron oxides (like magnetite), and iron-containing clays. researchgate.netmicrobe.com The reactivity of these minerals varies, with a generally accepted trend being established from laboratory studies on various chlorinated solvents. researchgate.netepa.gov Magnetite (Fe₃O₄), for instance, has been shown to effectively degrade chlorinated compounds. microbe.comnih.gov The presence of dissolved Fe(II) can further enhance these reactions, sometimes by precipitating new, highly reactive mineral phases on the surface of existing minerals. serdp-estcp.mil The addition of Fe(II) has been shown to increase the dechlorination rate of some chlorinated compounds in magnetite suspensions by a factor of nearly 10. nih.govcapes.gov.br This process is highly relevant for predicting the natural attenuation of contaminants like this compound in iron-rich aquifers. serdp-estcp.mil
Table 3: Relative Reactivity of Common Iron-Bearing Minerals in Abiotic Dechlorination
| Mineral | Chemical Formula | General Reactivity Ranking |
|---|---|---|
| Mackinawite (disordered) | FeS | Very High |
| Mackinawite (crystalline) | FeS | High |
| Zero-Valent Iron | Fe⁰ | High |
| Pyrite | FeS₂ | Moderate |
| Sorbed Ferrous Iron | Fe²⁺ (adsorbed) | Moderate |
| Green Rust | [Fe²⁺(1-x)Fe³⁺x(OH)₂]ˣ⁺[(x/n)Aⁿ⁻·yH₂O]ˣ⁻ | Moderate to Low |
| Magnetite | Fe₃O₄ | Moderate to Low |
| Biotite/Vermiculite | K(Mg,Fe)₃AlSi₃O₁₀(F,OH)₂ / (Mg,Fe,Al)₃(Al,Si)₄O₁₀(OH)₂·4H₂O | Low |
Source: Based on general reactivity trends reported for chlorinated solvents. researchgate.netepa.gov
Electron Transfer Mechanisms in Anaerobic Environments
Abiotic Dehydrohalogenation Pathways
The abiotic degradation of polychlorinated alkanes (PCAs) like this compound is generally a slow process. The carbon-chlorine bond is chemically stable, making compounds like medium-chain chlorinated paraffins (MCCPs) resistant to significant abiotic degradation through pathways such as hydrolysis and photolysis. industrialchemicals.gov.auciiq.org Consequently, these abiotic processes are not considered major dissipation routes in the environment. industrialchemicals.gov.au
Biotic Degradation Mechanisms: Microbial Dehalogenation
In contrast to the slow pace of abiotic processes, biotic degradation by microorganisms is the primary mechanism for the environmental breakdown of chlorinated alkanes. mdpi.comijabbr.com Microbes have developed specialized enzymes, known as dehalogenases, that can catalytically cleave the recalcitrant carbon-halogen bonds. mdpi.comnih.gov This enzymatic dehalogenation is a critical first step in mineralizing these compounds, converting them into less toxic substances that can enter central metabolic pathways. Two major enzymatic strategies have been identified: hydrolytic dehalogenation, which is common in aerobic bacteria, and reductive dehalogenation, which is characteristic of anaerobic microbes.
Enzymatic Dehalogenation by Haloalkane Dehalogenases
Haloalkane dehalogenases (HLDs) are the key enzymes responsible for the initial attack on saturated organohalogen compounds. mdpi.com They are broadly classified into hydrolytic and reductive types, differing in their catalytic mechanisms and the environmental conditions under which they operate.
Hydrolytic dehalogenases catalyze the cleavage of a carbon-halogen bond by substituting the halogen with a hydroxyl group derived from a water molecule. mdpi.comoup.com These enzymes belong to the α/β-hydrolase superfamily, characterized by a core domain and a helical "cap" domain. mdpi.comasm.orgmdpi.com The active site is located in a predominantly hydrophobic cavity buried between these two domains. asm.orgportlandpress.com
The catalytic cycle proceeds via a two-step SN2 nucleophilic substitution mechanism. mdpi.comoup.com
Alkyl-Enzyme Intermediate Formation : The reaction is initiated by a nucleophilic attack from the carboxylate oxygen of a key aspartate residue on the halogenated carbon of the substrate. oup.communi.cz This forms a covalent ester intermediate and releases the halide ion. ebi.ac.ukacs.org
Hydrolysis and Enzyme Regeneration : A water molecule, activated by a histidine residue acting as a general base, hydrolyzes the ester intermediate. oup.comebi.ac.uk This step forms the corresponding alcohol product and regenerates the free enzyme. A third residue, typically an aspartic or glutamic acid, stabilizes the positive charge on the histidine during catalysis. oup.commdpi.com
This catalytic triad (B1167595) of Asp-His-Asp/Glu is central to the enzyme's function. oup.com Equally important is the stabilization of the negatively charged halide ion as it leaves the substrate. This is accomplished by halide-stabilizing residues, typically a pair of tryptophans or a tryptophan and an asparagine, which form hydrogen bonds with the ion. oup.comasm.orgportlandpress.comnih.gov
The table below summarizes the key catalytic residues for several well-characterized haloalkane dehalogenases.
| Enzyme | Originating Organism | Nucleophile | Catalytic Base | Catalytic Acid | Primary Halide-Stabilizing Residues |
| DhlA | Xanthobacter autotrophicus | Asp124 | His289 | Asp260 | Trp125, Trp175 |
| LinB | Sphingomonas paucimobilis | Asp108 | His272 | Glu132 | Asn38, Trp109 |
| DhaA | Rhodococcus rhodochrous | Asp106 | His272 | Glu130 | Asn41, W107 |
This table presents data on key catalytic residues from different haloalkane dehalogenases. oup.commdpi.comacs.org
Reductive dehalogenases are crucial for the anaerobic degradation of organohalides, a process known as dehalorespiration where the chlorinated compound serves as the terminal electron acceptor for energy conservation. nih.govfrontiersin.org These enzymes are typically complex, multi-component systems.
Key biochemical characteristics include:
Cofactors : They contain a corrinoid (cobalamin, or vitamin B12) at the catalytic active site and typically harbor iron-sulfur clusters that are involved in electron transfer to the corrinoid. nih.govmdpi.comwikipedia.org
Location : Most are membrane-associated proteins, often anchored to the cytoplasmic membrane via an RdhB subunit, and possess a twin-arginine translocation (TAT) signal sequence for transport across the membrane. nih.govfrontiersin.orgwikipedia.org
Mechanism : The catalytic mechanism involves the reduced cobalamin cofactor (Co(I)) attacking the carbon-halogen bond, leading to the reductive cleavage of the bond. frontiersin.orgmdpi.com This process requires two electrons and results in the replacement of the halogen with a hydrogen atom. mdpi.com
Oxygen Sensitivity : Many reductive dehalogenases are highly sensitive to oxygen. nih.gov
Organisms like Dehalococcoides and Desulfitobacterium are specialists in dehalorespiration and play a vital role in the natural attenuation of chlorinated contaminants in anoxic environments. nih.gov
Hydrolytic Dehalogenases: Catalytic Cycle and Active Site Analysis
Identification and Characterization of Dehalogenating Microorganisms
While direct evidence for the degradation of this compound is limited, studies on its structural isomer, 1,9-dichlorononane (B1294622), and other long-chain alkanes provide strong indications of the microbial players involved. Several bacterial genera have been identified with the ability to utilize long-chain chlorinated alkanes as a sole source of carbon and energy.
| Microorganism | Substrate(s) | Key Findings |
| Pseudomonas sp. | 1,9-Dichlorononane | Isolated from soil, this strain can grow on 1,9-dichlorononane, releasing chloride ions. scispace.comasm.orgmsk.or.kr |
| Acinetobacter sp. strain GJ70 | 1,9-Dichlorononane, 1,6-Dichlorohexane | This strain can grow on and dehalogenate various α,ω-dihaloalkanes. researchgate.net |
| Alcanivorax sp. | Long-chain alkanes (C14-C28), various haloalkanes | A marine bacterium known for degrading oil hydrocarbons. nih.gov Its genome contains haloalkane dehalogenase genes (e.g., DadB), and it shows activity on a broad range of halogenated compounds, though it prefers shorter chains. researchgate.netnih.govplos.orgasm.org |
| Rhodococcus sp. | PCA mixtures, α,β-dichloroalkanes | Some species can utilize polychlorinated alkane (PCA) mixtures as a sole carbon source or show optimal dechlorination for specific chain lengths of dichloroalkanes. ciiq.orgmdpi.com |
This table summarizes key microorganisms identified as capable of degrading long-chain (di)chloroalkanes, which are structural analogs of this compound.
The degradation of these long-chain compounds is often mediated by inducible dehalogenases. For instance, the degradation of 1,9-dichlorononane by some isolates has been shown to occur only under aerobic conditions, consistent with a hydrolytic dehalogenation mechanism.
Genetic and Protein Engineering of Dehalogenases for Enhanced Activity
The natural activity of wild-type dehalogenases against highly recalcitrant pollutants is often too low for effective bioremediation. researchgate.net This has spurred significant research into improving enzyme performance through genetic and protein engineering. tandfonline.com Techniques such as directed evolution and rational design have been successfully employed to enhance catalytic activity, broaden substrate specificity, and increase enzyme stability. muni.cznih.gov
A prominent example is the engineering of the haloalkane dehalogenase DhaA to degrade 1,2,3-trichloropropane (B165214) (TCP), a highly toxic and recalcitrant pollutant. nih.govasm.org
Directed Evolution : Methods like error-prone PCR and DNA shuffling were used to generate libraries of mutant enzymes. These libraries were then screened for variants with improved activity towards TCP. This approach led to mutants with significantly higher catalytic efficiency. nih.goverwiki.net
The success in engineering a TCP-degrading bacterium by introducing an evolved dehalogenase into a suitable host organism demonstrates that this strategy can be applied to create biocatalysts for other persistent chlorinated hydrocarbons. nih.govasm.org
Lack of Specific Computational and Theoretical Investigations on this compound
While computational chemistry is a powerful tool for investigating halogenated organic compounds, research has predominantly centered on smaller, more industrially significant or environmentally persistent chlorinated alkanes. rsc.orgnih.gov Methodologies such as Quantum Mechanical (QM), hybrid QM/Molecular Mechanics (QM/MM) simulations, and Density Functional Theory (DFT) calculations are extensively used to elucidate reaction mechanisms, predict reactivity, and analyze the electronic properties of chloroalkanes like chloromethanes and chloroethanes. rsc.orgnih.govacs.org These studies provide valuable insights into aspects like transition states, activation energies, and kinetic isotope effects for dehalogenation reactions. rsc.orgacs.org
However, specific data tables, detailed research findings, and discussions pertaining to the elucidation of reaction transition states, molecular dynamics simulations, prediction of mechanistic preferences, electronic structure analysis of reaction centers, or kinetic isotope effect calculations for this compound are not available in the public domain. One study mentions the synthesis of this compound, but does not provide any computational analysis of the molecule. researchgate.net
The search for computational data on this compound did not yield any specific results that would allow for the creation of the detailed article as outlined. The existing research on computational and theoretical investigations of chlorinated alkanes focuses on other molecules. Therefore, the specific subsections requested under "Computational and Theoretical Investigations of this compound" cannot be addressed with scientifically accurate and verifiable information.
Computational and Theoretical Investigations of 2,2 Dichlorononane
Kinetic Isotope Effect (KIE) Calculations
Theoretical Prediction of Chlorine Kinetic Isotope Effects
There are no specific studies available that theoretically predict the chlorine kinetic isotope effects (Cl-KIEs) for 2,2-dichlorononane. Theoretical predictions of KIEs involve high-level computational methods, such as Density Functional Theory (DFT), to model the reaction pathways and determine the vibrational frequencies of the ground state and the transition state for molecules containing different isotopes (e.g., ³⁵Cl and ³⁷Cl). rsc.orgresearchgate.net Such calculations provide insight into the reaction mechanism, particularly the extent to which the carbon-chlorine bond is broken in the rate-determining step. researchgate.net Studies on other chloroalkanes have shown that Cl-KIE values can be sensitive to the reaction mechanism (e.g., Sₙ2 vs. E2) and the structure of the substrate. cdnsciencepub.comacs.org However, without specific computational models for this compound, values for its KIEs remain undetermined.
Isotopic Fractionation Patterns in Dehalogenation Reactions
No experimental or theoretical data on the isotopic fractionation patterns for the dehalogenation of this compound could be located. Isotopic fractionation analysis is a powerful tool for elucidating the degradation pathways of chlorinated compounds in various environments. The process involves measuring the change in the isotopic ratio (e.g., ³⁷Cl/³⁵Cl) of the remaining reactant as a reaction proceeds. Different reaction mechanisms, such as reductive dehalogenation, result in distinct isotopic fractionation patterns. For instance, studies on other chlorinated compounds have demonstrated that the magnitude of isotope fractionation can differentiate between enzymatic pathways. acs.org The absence of such research on this compound means its specific fractionation behavior during dehalogenation is currently unknown.
Conformational Analysis through Computational Modeling
A detailed conformational analysis of this compound using computational modeling has not been reported in the available literature. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. acs.org For a long-chain alkane like nonane (B91170) with two chlorine atoms on the same carbon, a large number of rotational isomers would be expected due to the flexibility of the alkyl chain. Computational methods like molecular mechanics and quantum chemical calculations are used to explore the potential energy surface and identify low-energy conformers. acs.orgacs.org This analysis is crucial for understanding the molecule's physical properties and reactivity. However, specific studies detailing the preferred conformers and rotational energy barriers for this compound are not available.
Advanced Analytical Techniques for 2,2 Dichlorononane Research
Spectroscopic Methods for Mechanistic Elucidation and Monitoring
The study of reaction mechanisms and kinetics for the formation and transformation of 2,2-Dichlorononane relies on sophisticated analytical techniques capable of providing real-time data and detailed structural information. Spectroscopic methods, particularly in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), are powerful tools for this purpose. These techniques allow for the direct observation of reaction progress, the identification of transient species, and the precise characterization of products, which are crucial for a comprehensive understanding of the chemical processes involved.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy is a non-invasive technique that provides detailed structural and quantitative information about a chemical reaction as it occurs. mdpi.com By placing the reaction mixture directly within the NMR spectrometer, it is possible to monitor changes in the concentration of reactants, products, and intermediates over time without altering the reaction conditions. wiley.com This method is invaluable for elucidating reaction mechanisms and determining kinetic parameters. researchgate.net
The application of in-situ NMR allows for the continuous tracking of the species involved in the synthesis of this compound. For instance, in a typical chlorination reaction of nonane (B91170), the disappearance of the starting material and the appearance of monochlorinated and dichlorinated products can be monitored by acquiring NMR spectra at regular intervals. mdpi.comcdnsciencepub.com The integration of specific signals in the ¹H or ¹³C NMR spectra corresponding to unique protons or carbons in the reactant and product molecules provides a direct measure of their respective concentrations at any given time.
This real-time data is essential for conducting detailed kinetic analyses. By plotting the concentration of reactants and products as a function of time, reaction rates can be determined. For example, in the chlorination of nonane, the rate of formation of this compound can be modeled to understand the reaction order with respect to each reactant. In-situ NMR studies on similar halogenation reactions have demonstrated the ability to follow complex kinetic profiles, including induction periods and changes in reaction rate due to the formation of catalytic or inhibitory species. latrobe.edu.au The quantitative nature of NMR makes it a powerful tool for deriving accurate kinetic models for the formation of this compound. nih.gov
Table 1: Illustrative In-Situ ¹H NMR Data for Monitoring the Chlorination of Nonane
| Time (minutes) | Nonane (Integral) | Monochloro-nonane isomers (Integral) | This compound (Integral) |
| 0 | 10.00 | 0.00 | 0.00 |
| 15 | 7.50 | 2.00 | 0.50 |
| 30 | 5.25 | 3.50 | 1.25 |
| 60 | 2.50 | 5.00 | 2.50 |
| 120 | 0.50 | 4.50 | 5.00 |
This table is for illustrative purposes to demonstrate the type of data obtainable from in-situ NMR monitoring.
A significant advantage of in-situ NMR spectroscopy is its ability to detect and structurally characterize short-lived reaction intermediates that may not be observable by other methods. lcms.czresearchgate.net In the context of the synthesis of this compound, which can proceed through radical or ionic pathways, the direct observation of intermediates is key to elucidating the operative mechanism. pressbooks.pubaakash.ac.in
For example, in a free-radical chlorination, radical species themselves are generally not directly observable by NMR due to their paramagnetic nature and extremely short lifetimes. However, other transient, non-radical intermediates that may form can be detected. nih.gov Techniques such as paramagnetic relaxation enhancement (PRE) can be employed in some cases to infer the presence of transient paramagnetic species. nih.gov In ionic chlorination pathways, carbocationic intermediates or other charged species might be stabilized under certain conditions long enough to be detected by in-situ NMR, providing direct evidence for the reaction mechanism. The chemical shifts and coupling constants of these transient species offer valuable clues to their structure. researchgate.net The ability to identify such fleeting molecules is crucial for building a complete picture of the reaction landscape. reddit.com
Real-time Reaction Monitoring and Kinetic Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is another indispensable tool in the study of this compound and related compounds. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. researchgate.net This capability is particularly valuable for identifying unknown products, byproducts, and reaction intermediates in complex mixtures. researchgate.netrsc.org
In the synthesis and subsequent reactions of this compound, a variety of products and intermediates can be formed. HRMS, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is highly effective for the identification of these species. nih.govnih.gov The high resolving power of HRMS allows for the separation of ions with very similar mass-to-charge ratios (m/z), which might otherwise overlap in a lower-resolution instrument. thermofisher.com
For instance, during the chlorination of nonane, besides the target this compound, various other isomers of dichlorononane, as well as trichlorinated and other polychlorinated nonanes, can be formed. savemyexams.com HRMS can distinguish between these compounds based on their precise masses. The fragmentation patterns obtained in tandem mass spectrometry (MS/MS) experiments on an HRMS instrument can provide further structural information to confirm the identity of these isomers and other products. lcms.cz The high sensitivity of modern HRMS instruments also enables the detection of low-abundance intermediates that are crucial for mechanistic studies. nih.govmdpi.com
The hallmark of HRMS is its ability to provide accurate mass measurements, which can be used to determine the elemental formula of an ion. researchgate.netthermofisher.com For a compound like this compound (C₉H₁₈Cl₂), the theoretical exact mass of its molecular ion can be calculated with high precision. By comparing the experimentally measured accurate mass to the theoretical mass, the elemental composition can be confidently assigned.
This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) further aids in the confirmation of the number of chlorine atoms in a molecule. researchgate.net HRMS can resolve the isotopic peaks and the accurate mass measurement of each isotopologue provides an additional layer of confirmation for the elemental composition. arxiv.org
Table 2: HRMS Data for this compound and Related Compounds
| Compound | Formula | Nominal Mass | Theoretical Exact Mass (Monoisotopic) | Measured Exact Mass | Mass Error (ppm) |
| This compound | C₉H₁₈Cl₂ | 196 | 196.08366 | 196.0835 | -0.82 |
| Monochlorononane | C₉H₁₉Cl | 162 | 162.11973 | 162.1196 | -0.80 |
| Trichlorononane | C₉H₁₇Cl₃ | 230 | 230.04470 | 230.0445 | -0.87 |
This table presents hypothetical HRMS data to illustrate the principles of accurate mass measurement and elemental composition analysis.
The ability of HRMS to provide unambiguous elemental formulas is a significant advantage in the analysis of complex reaction mixtures where multiple products and byproducts may be present. acs.orgsci-hub.senih.gov
Identification of Reaction Intermediates and Products
X-ray Crystallography
X-ray crystallography stands as a pivotal technique for elucidating the three-dimensional structures of enzymes and their complexes with substrates or inhibitors at atomic resolution. This method has been instrumental in understanding the function of haloalkane dehalogenases, the class of enzymes responsible for the degradation of compounds like this compound.
Structural Determination of Haloalkane Dehalogenases with Ligands
The determination of the crystal structure of a haloalkane dehalogenase in complex with a ligand such as this compound involves several key steps. Initially, the enzyme is purified and crystallized, often in the presence of the ligand (co-crystallization) or by soaking the ligand into pre-existing enzyme crystals. springernature.com These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded. nih.gov By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule is generated, which is then used to build an atomic model of the enzyme-ligand complex. caver.cz
Numerous studies have successfully determined the structures of various haloalkane dehalogenases, such as DhaA from Rhodococcus rhodochrous and LinB from Sphingobium japonicum UT26, in complex with a range of halogenated compounds. nih.govrcsb.orgnih.gov For instance, the structure of DhaA has been solved in complex with the pollutant 1,2,3-trichloropropane (B165214) (TCP), and LinB has been studied with brominated substrates like 1,2-dibromopropane. caver.cznih.gov These studies provide high-resolution data, often better than 2.0 Å, which allows for a detailed view of the active site and the interactions with the bound ligand. rcsb.orgrcsb.org
Although data for this compound is not present, the crystallographic analysis of haloalkane dehalogenases with other ligands demonstrates the feasibility and power of this technique. The table below summarizes crystallographic data from studies on various haloalkane dehalogenase-ligand complexes, illustrating the level of detail achievable.
Table 1: Selected X-ray Crystallography Data for Haloalkane Dehalogenase-Ligand Complexes
| Enzyme | Source Organism | Ligand | PDB ID | Resolution (Å) | Space Group | Citation |
|---|---|---|---|---|---|---|
| DhlA | Xanthobacter autotrophicus GJ10 | 1,2-Dichloroethane | 2DHC | 2.4 | P 21 21 2 | muni.cz |
| DhaA | Rhodococcus rhodochrous | 1,2,3-Trichloropropane | - | 1.26 | - | caver.cz |
| DhaA Mutant (I135F) | Rhodococcus rhodochrous | 2-Propanol | 3G9X | 0.95 | P1 | rcsb.org |
| LinB | Sphingomonas paucimobilis UT26 | 1,2-Propanediol / 1-Bromopropane-2-ol | - | 1.8 | - | nih.gov |
Insights into Enzyme-Substrate Interactions and Catalytic Mechanisms
X-ray crystallographic studies of haloalkane dehalogenases have been fundamental in elucidating their catalytic mechanism. These enzymes belong to the α/β-hydrolase fold superfamily and typically employ a catalytic triad (B1167595) of amino acid residues to perform the dehalogenation. muni.czoup.com
The catalytic mechanism proceeds in two main steps. oup.comnih.gov First, a nucleophilic residue, typically an aspartate, attacks the carbon atom bearing the halogen, leading to the cleavage of the carbon-halogen bond and the formation of a covalent alkyl-enzyme intermediate. caver.cznih.gov The released halide ion is stabilized by interactions with other residues in the active site, often tryptophan residues. oup.com In the second step, a water molecule, activated by a histidine residue (acting as a general base), hydrolyzes the ester intermediate, releasing the alcohol product and regenerating the free enzyme. oup.comnih.gov An acidic residue, such as aspartate or glutamate, helps to stabilize the charge on the histidine during this process. oup.com
Structural studies have identified the key residues involved in this process, often referred to as the catalytic pentad: a nucleophile (Asp), a base (His), a catalytic acid (Glu/Asp), and two halide-stabilizing residues (often Asn and Trp). nih.gov The active site is typically located in a hydrophobic cavity between the main α/β-hydrolase domain and a helical "cap" domain. caver.cz The cap domain is thought to play a significant role in determining the substrate specificity of the enzyme. muni.cz
For a substrate like this compound, the long nonane chain would need to be accommodated within the enzyme's active site cavity and access tunnels. The positioning of the two chlorine atoms on the second carbon would influence its orientation for the nucleophilic attack by the catalytic aspartate. The insights from crystal structures of enzymes with other substrates, such as 1-chlorohexane (B165106) and bromocyclohexane (B57405) in LinB, show how the enzyme can accommodate different alkyl chains. muni.cz The study of the LinB enzyme with 1,2,3-trichloropropane revealed that even very weak enzymatic activity can be detected and characterized through crystallography by observing the product bound in the active site. asm.org
Table 2: Key Residues in the Catalytic Mechanism of Haloalkane Dehalogenases
| Residue Role | Typical Amino Acid | Function | Citation |
|---|---|---|---|
| Nucleophile | Aspartate (Asp) | Attacks the carbon-halogen bond to form a covalent intermediate. | oup.comnih.gov |
| Catalytic Base | Histidine (His) | Activates a water molecule for hydrolysis of the intermediate. | oup.comnih.gov |
| Catalytic Acid | Aspartate (Asp) or Glutamate (Glu) | Stabilizes the charged state of the catalytic base. | muni.czoup.com |
Future Research Directions and Applications in 2,2 Dichlorononane Chemistry
Development of Novel Catalytic Systems for Selective Transformations
Future research should prioritize the development of catalytic systems capable of selectively transforming 2,2-dichlorononane. The geminal dichloro- group (two chlorine atoms on the same carbon) presents unique challenges and opportunities for catalysis compared to its vicinal (on adjacent carbons) or terminally chlorinated isomers.
Recent advancements in catalysis have shown promise for the transformation of gem-dihaloalkanes. For instance, photoinduced gold-catalyzed divergent dechloroalkylation has been demonstrated for a variety of gem-dichloroalkanes. researchgate.netresearchgate.net This method allows for the formation of new carbon-carbon bonds by converting the gem-dichloroalkane into various reactive intermediates, such as chloroalkyl radicals or carbene equivalents. researchgate.netresearchgate.net Investigating the applicability of such gold-catalyzed systems, as well as other transition-metal catalysts, to this compound could lead to novel synthetic pathways for functionalized long-chain alkanes.
Another promising avenue is the catalytic reductive dehalogenation. While palladium-based catalysts have been used to dechlorinate polychlorinated alkane mixtures for analytical purposes, their application for selective synthetic transformations of specific isomers like this compound is unexplored. researchgate.net Research into chromium-catalyzed reactions, which have shown utility in the olefination and cyclopropanation using gem-dihaloalkanes, could also be extended to this compound. acs.org The goal would be to achieve selective mono- or di-dechlorination, or conversion into other valuable chemical products, under mild and environmentally benign conditions.
Table 1: Potential Catalytic Systems for this compound Transformation
| Catalytic System | Potential Transformation | Basis for Extrapolation |
| Photoinduced Gold Catalysis | Dechloroalkylation, C-C bond formation | Demonstrated for general gem-dichloroalkanes researchgate.netresearchgate.net |
| Palladium on Carbon (Pd/C) | Reductive Dehalogenation | Used for dechlorination of PCA mixtures researchgate.net |
| Chromium Catalysis | Olefination, Cyclopropanation | Effective for other gem-dihaloalkanes acs.org |
| Nickel(I) Salen Complexes | Catalytic Reduction | Effective for other polychlorinated compounds researchgate.net |
Understanding Complex Interplay of Abiotic and Biotic Degradation Pathways
The environmental fate of this compound is unknown. Understanding its degradation requires a dual focus on abiotic (non-biological) and biotic (biological) pathways. Chlorinated alkanes are known to be persistent, and their degradation is influenced by factors like chain length and degree of chlorination. researchgate.netcanada.ca
Abiotic degradation of chlorinated alkanes in the environment is generally slow. davidborowski.com Processes like hydrolysis and oxidation are potential but likely insignificant pathways for long-chain dichloroalkanes under typical environmental conditions. davidborowski.com Reductive dehalogenation mediated by minerals or zero-valent metals is a more plausible abiotic route, particularly in anaerobic environments. dtic.mil Future studies should investigate the susceptibility of the C-Cl bonds in this compound to reduction by common environmental reductants.
Biotic degradation offers a more promising route for the complete mineralization of chlorinated alkanes. However, no studies have specifically reported on the microbial degradation of this compound. Research on other chlorinated alkanes has shown that bacteria can utilize them as a carbon source. acs.orggavinpublishers.com For example, an Acinetobacter species has been shown to degrade 1,9-dichlorononane (B1294622). acs.org It is crucial to investigate whether microbial consortia from contaminated sites or specific bacterial strains can metabolize this compound. The gem-dichloro configuration might pose a challenge for microbial enzymes, potentially leading to the accumulation of toxic intermediates. Research should aim to identify the metabolic pathways, determine the role of aerobic versus anaerobic conditions, and characterize any resulting metabolites. gavinpublishers.comacs.org
Biotechnological Applications of Dehalogenases in Environmental Remediation
Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds and are central to the bioremediation of halogenated pollutants. nih.govnih.gov There are various classes of dehalogenases with different substrate specificities. psu.edu Haloalkane dehalogenases, for instance, have been shown to act on a range of compounds, including some dichlorinated alkanes. pops.intacs.orgepa.gov
A key research question is whether any known or novel dehalogenases can act on this compound. The substrate specificity of these enzymes is often highly dependent on the structure of the pollutant. nih.govnih.gov For example, studies on reductive dehalogenases CfrA and DcrA, which share 95% sequence identity, show they have opposite preferences for trichloro- versus dichloro-substrates, highlighting the subtlety of enzyme-substrate interactions. nih.govnih.gov
Future research must involve screening existing dehalogenase libraries for activity against this compound. Furthermore, protein engineering and directed evolution could be employed to tailor dehalogenases to specifically target this compound. nih.gov Understanding the structural basis for substrate specificity through mutagenesis studies, as has been done for chloroalkane reductases, will be vital for designing enzymes with enhanced activity and selectivity for gem-dichloroalkanes. nih.govbiorxiv.org Successful development of such enzymes could pave the way for targeted bioremediation strategies for sites contaminated with this and similar pollutants.
Advancements in Integrated Computational and Experimental Approaches
Given the dearth of experimental data, integrated computational and experimental approaches are essential to accelerate our understanding of this compound. Computational chemistry can provide valuable insights into the compound's structure, properties, and reactivity, guiding future experimental work. researchgate.netrsc.org
Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the reaction mechanisms of potential catalytic transformations, as demonstrated in studies of gold-catalyzed reactions of gem-dichloroalkanes. researchgate.net Such calculations can help elucidate transition states, reaction energetics, and the role of the catalyst, thereby optimizing reaction conditions. researchgate.netrsc.org
For degradation pathways, computational models can predict the feasibility of different abiotic and biotic reactions. For instance, theoretical molecular descriptors can estimate environmental persistence and potential degradation reactions like dechlorination. google.com Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to study the interaction of this compound with the active sites of dehalogenases. canada.ca This can help predict whether it is a viable substrate for known enzymes and guide the rational design of new, more effective biocatalysts. canada.canih.gov Combining these computational predictions with targeted laboratory experiments will provide a powerful, synergistic approach to systematically explore the chemistry and environmental science of this compound.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of 2,2-Dichlorononane in laboratory settings?
Methodological guidance:
- Prioritize controlling reaction temperature (e.g., maintaining 40–60°C for controlled chlorination) and solvent polarity (e.g., using dichloromethane or carbon tetrachloride to stabilize intermediates).
- Monitor stoichiometric ratios of reactants (e.g., nonane to chlorine gas) and catalysts (e.g., FeCl₃ or AlCl₃) to minimize byproducts like polychlorinated derivatives .
- Validate purity via gas chromatography (GC) or thin-layer chromatography (TLC) at each synthetic step .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
Methodological guidance:
- Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regioselective dichlorination at the C2 position. Compare chemical shifts with DFT-calculated values for validation .
- Employ mass spectrometry (MS) to detect molecular ion peaks (e.g., m/z 210.1 for [M+H]⁺) and fragmentation patterns.
- Measure physical properties (e.g., boiling point, density) against literature benchmarks from authoritative databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data for this compound derivatives?
Methodological guidance:
- Perform density functional theory (DFT) calculations with basis sets (e.g., B3LYP/6-311G**) to predict NMR chemical shifts and vibrational frequencies. Cross-validate with experimental data to identify outliers .
- Analyze steric and electronic effects using molecular modeling software (e.g., Gaussian or ORCA) to explain unexpected regioselectivity in halogenation reactions .
- Address discrepancies by comparing computational results with X-ray crystallography data (if available) to confirm molecular geometry .
Q. What strategies are effective for designing comparative studies on the reactivity of this compound versus analogous chlorinated alkanes?
Methodological guidance:
- Define controlled variables : reaction conditions (temperature, solvent), substituent positions (e.g., 2,2- vs. 3,3-dichloro isomers), and nucleophiles (e.g., hydroxide vs. amines).
- Quantify reactivity using kinetic studies (e.g., rate constants from GC-MS time-course data) and thermodynamic analyses (e.g., free energy barriers via Arrhenius plots) .
- Apply statistical tests (e.g., ANOVA) to assess significance of observed differences in substitution or elimination pathways .
Q. How should researchers address conflicting toxicity data in environmental studies involving this compound?
Methodological guidance:
- Conduct systematic reviews to aggregate data from diverse sources (e.g., in vitro assays, ecological exposure models) while assessing bias in study designs .
- Perform dose-response analyses to distinguish acute vs. chronic effects. Use species-specific models (e.g., zebrafish for aquatic toxicity) to validate findings .
- Reconcile contradictions by evaluating metabolite profiles (e.g., LC-MS/MS) and bioaccumulation potential across trophic levels .
Methodological Design & Data Integrity
Q. What protocols ensure reproducibility in synthesizing and testing this compound under varying laboratory conditions?
Methodological guidance:
- Document detailed reaction logs (e.g., humidity, equipment calibration) and share raw data (spectra, chromatograms) via open-access repositories.
- Implement blind testing for spectral interpretation to reduce confirmation bias .
- Collaborate with methodologists to refine statistical models for small-sample datasets common in niche organochlorine research .
How can researchers formulate high-impact, non-redundant questions about this compound’s applications in materials science?
Methodological guidance:
- Use the FLOAT framework : Focus on gaps in existing literature (e.g., unexplored polymer crosslinking applications), Limit scope to feasible experiments, and Optimize for interdisciplinary relevance (e.g., combining organic chemistry with materials engineering) .
- Pilot exploratory studies (e.g., thermogravimetric analysis for thermal stability) to generate preliminary data for grant proposals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
